3-Ethoxy-2-methylpropane-1-sulfonyl chloride
CAS No.: 1340100-87-9
Cat. No.: VC3408581
Molecular Formula: C6H13ClO3S
Molecular Weight: 200.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1340100-87-9 |
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Molecular Formula | C6H13ClO3S |
Molecular Weight | 200.68 g/mol |
IUPAC Name | 3-ethoxy-2-methylpropane-1-sulfonyl chloride |
Standard InChI | InChI=1S/C6H13ClO3S/c1-3-10-4-6(2)5-11(7,8)9/h6H,3-5H2,1-2H3 |
Standard InChI Key | PJWJFFVARYEUPD-UHFFFAOYSA-N |
SMILES | CCOCC(C)CS(=O)(=O)Cl |
Canonical SMILES | CCOCC(C)CS(=O)(=O)Cl |
Introduction
Physical and Chemical Properties
3-Ethoxy-2-methylpropane-1-sulfonyl chloride is characterized by its specific molecular structure and distinctive chemical properties that make it valuable in organic synthesis. This section details the fundamental physical and chemical characteristics that define this compound.
Structural Information
3-Ethoxy-2-methylpropane-1-sulfonyl chloride has the molecular formula C₆H₁₃ClO₃S and a molecular weight of 200.68 g/mol. The compound features a propane backbone with an ethoxy group, a methyl substituent, and a sulfonyl chloride functional group. The sulfonyl chloride group (SO₂Cl) is highly electrophilic, which accounts for much of the compound's chemical reactivity. The structure contains three oxygen atoms: two as part of the sulfonyl group and one in the ethoxy substituent.
Physical Characteristics
While detailed physical property data for this specific compound is limited in the available literature, 3-Ethoxy-2-methylpropane-1-sulfonyl chloride is typically observed as a solid at standard temperature and pressure. Like other sulfonyl chloride derivatives, it likely has a relatively high melting point due to the presence of the polar sulfonyl group. The compound is expected to have limited water solubility but good solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and diethyl ether, which are typically used for reactions involving sulfonyl chlorides .
Reactivity Profile
The reactivity of 3-Ethoxy-2-methylpropane-1-sulfonyl chloride is primarily determined by the highly electrophilic sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution reactions with various nucleophiles. Notable reactions include:
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Reaction with amines to form sulfonamides
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Reaction with alcohols to form sulfonates
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Potential hydrolysis in the presence of water to form the corresponding sulfonic acid
These reactions typically proceed under mild conditions, reflecting the high reactivity of the sulfonyl chloride moiety. The presence of the ethoxy and methyl groups may influence the steric and electronic properties of the compound, potentially affecting reaction rates and selectivity compared to simpler sulfonyl chlorides.
Synthesis Methods
The preparation of 3-Ethoxy-2-methylpropane-1-sulfonyl chloride requires specific reaction conditions and precursors. Based on general methods for sulfonyl chloride synthesis, several routes can be considered.
Reaction Conditions and Considerations
Based on information for similar compounds, the synthesis of 3-Ethoxy-2-methylpropane-1-sulfonyl chloride likely requires careful control of reaction conditions:
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Temperature: Reactions are typically conducted at low temperatures (often below 0°C) to minimize side reactions and decomposition .
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Anhydrous conditions: Sulfonyl chlorides are moisture-sensitive, so reactions must be performed under anhydrous conditions, often using dry organic solvents like dichloromethane .
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Inert atmosphere: Reactions are generally conducted under inert gases such as argon or nitrogen to prevent unwanted reactions with atmospheric oxygen or moisture .
Applications in Organic Chemistry
3-Ethoxy-2-methylpropane-1-sulfonyl chloride serves as a versatile reagent in organic synthesis, with applications spanning multiple fields of chemistry.
Sulfonylation Reactions
The primary utility of 3-Ethoxy-2-methylpropane-1-sulfonyl chloride lies in its ability to introduce a sulfonyl group into various molecules. This sulfonylation capability makes it valuable for modifying drug candidates and creating bioactive molecules. The sulfonylation reactions typically require specific conditions, including:
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Controlled temperature (often below room temperature)
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Appropriate solvent selection
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Potential use of catalysts to enhance reaction efficiency
Synthesis of Bioactive Compounds
The compound plays a significant role in medicinal chemistry through the creation of sulfonamides and sulfonates, both of which have demonstrated important biological activities:
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Sulfonamides derived from 3-Ethoxy-2-methylpropane-1-sulfonyl chloride have potential antibacterial properties, continuing the long tradition of sulfonamide antibiotics in medicine.
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Sulfonates formed by reaction with alcohols can enhance chemical properties and biological activities of modified compounds, making them valuable in therapeutic applications.
Table 1: Potential Products of 3-Ethoxy-2-methylpropane-1-sulfonyl chloride Reactions
Reactant Type | Product Type | Potential Applications |
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Primary amines | Sulfonamides | Antibacterial agents, enzyme inhibitors |
Secondary amines | N-substituted sulfonamides | Pharmaceutical intermediates |
Alcohols | Sulfonates | Reagents in organic synthesis, potential bioactive compounds |
Water | Sulfonic acid | Acidic catalysts, precursors for other derivatives |
Applications in Peptide Chemistry
The use of 3-Ethoxy-2-methylpropane-1-sulfonyl chloride extends to peptide synthesis, where it plays specialized roles in the construction of peptide chains.
Protecting Group Chemistry
In peptide synthesis, 3-Ethoxy-2-methylpropane-1-sulfonyl chloride serves as a protecting group for amino acids during peptide assembly. This application is crucial for controlling the reactivity of specific functional groups during the sequential formation of peptide bonds.
The compound selectively reacts with amino groups, temporarily blocking them from participating in unwanted reactions. This selective protection strategy helps to:
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Ensure directional peptide synthesis
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Minimize side reactions that could reduce yield and purity
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Facilitate the assembly of complex peptide structures with high efficiency
Advantages in Peptide Synthesis
The use of 3-Ethoxy-2-methylpropane-1-sulfonyl chloride as a protecting group offers several advantages:
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High selectivity for amino groups
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Formation of stable derivatives that withstand peptide coupling conditions
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Potential for controlled deprotection under specific conditions
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Compatibility with other protecting group strategies in orthogonal protection schemes
Reaction Mechanisms
Understanding the reaction mechanisms involving 3-Ethoxy-2-methylpropane-1-sulfonyl chloride provides insight into its behavior in various chemical transformations.
Nucleophilic Substitution Reactions
The primary reaction mechanism for 3-Ethoxy-2-methylpropane-1-sulfonyl chloride involves nucleophilic substitution at the sulfur atom. The highly electrophilic nature of the sulfonyl chloride group makes it susceptible to attack by nucleophiles.
In a typical reaction with an amine to form a sulfonamide, the nucleophilic nitrogen attacks the sulfur atom, displacing the chloride ion:
R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl
This reaction generally follows second-order kinetics, with the rate depending on both the concentration of the sulfonyl chloride and the nucleophile.
Factors Affecting Reactivity
Several factors influence the reactivity of 3-Ethoxy-2-methylpropane-1-sulfonyl chloride in nucleophilic substitution reactions:
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Steric effects: The presence of the ethoxy and methyl groups on the propane backbone may create steric hindrance, potentially affecting the approach of nucleophiles to the reaction center.
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Electronic effects: The electron-donating properties of the ethoxy and methyl groups could modulate the electrophilicity of the sulfonyl chloride group.
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Solvent effects: The choice of solvent can significantly impact reaction rates and selectivity by affecting the stability of charged intermediates and transition states.
Related Compounds and Comparative Analysis
Understanding the relationship between 3-Ethoxy-2-methylpropane-1-sulfonyl chloride and structurally similar compounds provides context for its properties and applications.
Structural Analogs
Several compounds bear structural similarities to 3-Ethoxy-2-methylpropane-1-sulfonyl chloride:
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3-Ethoxy-2,2-dimethylpropane-1-sulfonyl chloride: Contains an additional methyl group at the 2-position .
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3-Ethoxy-2-methyl-1-propanol (CAS: 53892-30-1): The alcohol precursor that lacks the sulfonyl chloride group .
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(3-Methyloxetan-3-yl)methanesulfonyl chloride: A cyclic analog containing an oxetane ring instead of the ethoxy group .
Comparative Properties
The structural differences between these analogs result in distinct chemical properties:
Table 2: Comparison of 3-Ethoxy-2-methylpropane-1-sulfonyl chloride with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Relative Reactivity |
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3-Ethoxy-2-methylpropane-1-sulfonyl chloride | C₆H₁₃ClO₃S | 200.68 | Reference compound | Reference reactivity |
3-Ethoxy-2,2-dimethylpropane-1-sulfonyl chloride | C₇H₁₅ClO₃S | 214.71 | Additional methyl at C-2 | Likely decreased due to increased steric hindrance |
3-Ethoxy-2-methyl-1-propanol | C₆H₁₄O₂ | 118.17 | Alcohol instead of sulfonyl chloride | Significantly less reactive |
(3-Methyloxetan-3-yl)methanesulfonyl chloride | C₅H₉ClO₃S | 184.64 | Cyclic oxetane structure | Different conformational properties |
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